molecular formula C13H12BrFN4O B2585348 2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one CAS No. 2415600-19-8

2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one

Cat. No.: B2585348
CAS No.: 2415600-19-8
M. Wt: 339.168
InChI Key: LFTBKMSXHPYVEY-UHFFFAOYSA-N
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Description

2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of azetidines This compound is characterized by the presence of a bromo-fluorophenyl group, a triazole ring, and an azetidine moiety

Preparation Methods

The synthesis of 2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromo-fluorophenyl intermediate: This step involves the bromination and fluorination of a suitable phenyl precursor.

    Synthesis of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Azetidine ring formation: The azetidine ring is synthesized through a cyclization reaction, which may involve the use of suitable amines and electrophiles.

    Coupling of intermediates: The final step involves coupling the bromo-fluorophenyl intermediate with the triazole-azetidine intermediate under appropriate reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and triazole moiety, resulting in different oxidation states and functional groups.

    Cyclization reactions: The presence of multiple reactive sites allows for potential cyclization reactions, forming new ring structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and azetidine moiety are key structural features that contribute to its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(2-bromo-4-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    2-(3-bromo-4-fluorophenoxy)-3-fluoropyridine: This compound shares the bromo-fluorophenyl group but differs in the presence of a pyridine ring instead of the triazole and azetidine moieties.

    1-(2-bromo-4-fluorophenyl)-3-(2H-1,2,3-triazol-2-yl)propan-1-one: This compound has a similar structure but lacks the azetidine ring, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of the bromo-fluorophenyl group, triazole ring, and azetidine moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN4O/c14-12-6-10(15)2-1-9(12)5-13(20)18-7-11(8-18)19-16-3-4-17-19/h1-4,6,11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTBKMSXHPYVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=C(C=C2)F)Br)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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